N-cycloheptyl-4-methoxy-3-nitrobenzamide
Description
It features a cycloheptylamine substituent attached to a benzamide core modified with a methoxy group at position 4 and a nitro group at position 3. The compound was reported as a light yellow solid with a high yield of 89%, characterized by detailed NMR spectroscopy. Key spectral data include:
- 1H-NMR (CDCl3): δ 8.21 (d, J = 2.2 Hz, 1H), 8.05 (dd, J = 8.7, 2.2 Hz, 1H), 7.14 (d, J = 8.7 Hz, 1H), 4.14 (m, 1H), and 4.02 (s, 3H) .
- 13C-NMR (CDCl3): Peaks at δ 163.5 (amide carbonyl), 154.9 (methoxy-attached C4), and 138.9 (nitro-substituted C3) confirm the substitution pattern .
Its structural uniqueness lies in the combination of a seven-membered aliphatic ring with electron-withdrawing (nitro) and electron-donating (methoxy) substituents on the aromatic ring.
Properties
Molecular Formula |
C15H20N2O4 |
|---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
N-cycloheptyl-4-methoxy-3-nitrobenzamide |
InChI |
InChI=1S/C15H20N2O4/c1-21-14-9-8-11(10-13(14)17(19)20)15(18)16-12-6-4-2-3-5-7-12/h8-10,12H,2-7H2,1H3,(H,16,18) |
InChI Key |
XYWLKTIYLVEOCV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CCCCCC2)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CCCCCC2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Nitrobenzamide derivatives are widely studied for their diverse pharmacological and chemical properties. Below is a comparative analysis of N-cycloheptyl-4-methoxy-3-nitrobenzamide with structurally analogous compounds:
Structural and Functional Group Comparisons
Key Observations:
- Steric Influence: The cycloheptyl group imposes greater steric hindrance than smaller aliphatic or aryl substituents (e.g., diphenylethyl in ), which may reduce solubility in polar solvents.
- Biological Relevance: While N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide has been studied for fluorescence properties, the target compound lacks reported biological data, limiting direct pharmacological comparisons.
Spectroscopic Comparisons
NMR Shifts:
Mass Spectrometry:
Notes and Limitations
Biological Data Gap: No evidence links this compound to specific biological targets, unlike fluoroquinolone or kinase inhibitor analogs.
Structural Diversity: Comparisons are restricted to substituent effects; thermodynamic or kinetic data (e.g., binding affinities) are absent.
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